1-(Aminomethyl)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid
Overview
Description
1-(Aminomethyl)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H22N2O4 and its molecular weight is 270.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(Aminomethyl)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid is a synthetic compound notable for its unique spirocyclic structure, which has garnered interest in various fields, particularly in medicinal chemistry and drug discovery. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Structure and Composition
Property | Value |
---|---|
Molecular Formula | C13H22N2O4 |
Molecular Weight | 270.33 g/mol |
IUPAC Name | This compound |
CAS Number | 1026609-83-5 |
The compound features a tert-butoxycarbonyl (Boc) protecting group and an aminomethyl group, contributing to its chemical reactivity and biological interactions.
Interaction with Biological Targets
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of functional groups allows the compound to form both covalent and non-covalent bonds with these targets, modulating their activity.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
- Receptor Modulation: It can act as a modulator for various receptors, affecting signaling pathways related to cell growth, apoptosis, and inflammation.
Antioxidant Activity
Preliminary studies suggest that compounds similar to this compound exhibit antioxidant properties. For instance, research has shown that spirocyclic compounds can quench free radicals effectively, reducing oxidative stress in cellular models .
Study on Neuroprotective Effects
In a study evaluating the neuroprotective effects of spirocyclic compounds against oxidative stress-induced cell death, researchers found that these compounds significantly reduced cell death in SH-SY5Y neuroblastoma cells treated with tert-butyl hydroperoxide (TBHP). The mechanism was linked to the activation of ERK/MAPK and PI3K/Akt signaling pathways, suggesting potential therapeutic applications in neurodegenerative diseases .
Anticancer Potential
Another investigation explored the anticancer potential of similar azaspiro compounds. The results demonstrated that these compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines. This effect was attributed to their ability to modulate key signaling pathways involved in cell survival and proliferation .
Properties
IUPAC Name |
2-(aminomethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-11(2,3)19-10(18)15-5-4-12(8-15)6-13(12,7-14)9(16)17/h4-8,14H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKPCPUMSQEIEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC2(CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.